1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium)
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Overview
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is a deuterium-labeled phosphoinositide. This compound is a derivative of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol (ammonium), where hydrogen atoms are replaced with deuterium. It is primarily used in scientific research for tracing and quantification purposes due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves the incorporation of deuterium into the phosphoinositide structure. This is typically achieved through deuterium exchange reactions or by using deuterated precursors during the synthesis of the phosphoinositide .
Industrial Production Methods
Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves multiple steps of synthesis, purification, and quality control to ensure the high purity and isotopic enrichment required for research applications .
Chemical Reactions Analysis
Types of Reactions
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) can undergo various chemical reactions, including:
Oxidation: This reaction can alter the fatty acid chains or the inositol ring.
Reduction: Typically involves the reduction of double bonds in the fatty acid chains.
Substitution: Involves the replacement of functional groups on the inositol ring or the fatty acid chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield saturated fatty acid chains .
Scientific Research Applications
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is widely used in scientific research, including:
Chemistry: Used as a tracer in mass spectrometry to study lipid metabolism and signaling pathways.
Biology: Helps in understanding the role of phosphoinositides in cellular processes such as membrane trafficking and signal transduction.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents targeting phosphoinositide-related pathways.
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) involves its incorporation into cellular membranes where it participates in various signaling pathways. The deuterium labeling allows for precise tracking and quantification in metabolic studies. It interacts with specific proteins and enzymes involved in phosphoinositide metabolism, thereby influencing cellular functions such as growth, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphate: Another phospholipid used in the generation of micelles and liposomes.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol: Used as a synthetic lung surfactant.
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol: The non-deuterated version of the compound.
Uniqueness
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. This isotopic labeling distinguishes it from other similar compounds and makes it particularly valuable in research applications .
Biological Activity
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 (ammonium), commonly referred to as 16:0-d31-18:1 PI, is a deuterated phosphoinositol that plays a significant role in cellular signaling and membrane dynamics. This compound is particularly notable for its applications in lipid profiling and mass spectrometry, providing critical insights into lipid metabolism and cellular functions.
- Molecular Formula : C₄₃H₈₄NO₁₃P
- Molecular Weight : 854.11 g/mol
- CAS Number : 799812-61-6
The compound features a glycerol backbone with palmitic (C16) and oleic (C18) fatty acid chains. The deuteration at the palmitoyl position enhances its utility in analytical chemistry, particularly in distinguishing it from non-deuterated analogs during mass spectrometric analysis.
Biological Activity
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 exhibits several biological activities that are crucial for cellular functions:
- Membrane Dynamics : As a phosphoinositide, it is involved in membrane trafficking and the recruitment of proteins essential for various cellular processes such as endocytosis and exocytosis. Phosphoinositides are known to regulate the activity of several membrane-associated proteins, influencing cellular signaling pathways .
- Signal Transduction : This compound plays a pivotal role in signal transduction pathways, particularly those involving phosphoinositide-specific phospholipase C (PI-PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate to generate inositol trisphosphate and diacylglycerol—two important second messengers in cellular signaling .
- Cellular Growth and Survival : Research indicates that phosphoinositides, including 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31, are involved in regulating cell growth, metabolism, proliferation, and survival through their interactions with various signaling molecules .
Applications in Research
This compound has been utilized extensively as an internal standard in lipid profiling studies due to its unique isotopic labeling. It aids in quantifying lipids using advanced techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) and liquid chromatography-mass spectrometry (LC-MS) .
Case Studies
- Lipid Profiling in Yeast :
- Human Bronchial Tissue Analysis :
Comparative Analysis with Other Phosphoinositides
Compound Name | Molecular Weight | Key Functions |
---|---|---|
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoinositol-d31 | 854.11 g/mol | Membrane dynamics, signal transduction |
Phosphatidylinositol 4,5-bisphosphate (PIP2) | 798.04 g/mol | Precursor for second messengers |
Phosphatidylinositol 3-phosphate (PI3P) | 798.04 g/mol | Regulation of autophagy and vesicle trafficking |
Properties
Molecular Formula |
C43H84NO13P |
---|---|
Molecular Weight |
885.3 g/mol |
IUPAC Name |
azane;[(2R)-1-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)-3-[hydroxy-[(2S,3R,5S,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C43H81O13P.H3N/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(45)55-35(34-54-57(51,52)56-43-41(49)39(47)38(46)40(48)42(43)50)33-53-36(44)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2;/h17-18,35,38-43,46-50H,3-16,19-34H2,1-2H3,(H,51,52);1H3/b18-17-;/t35-,38?,39-,40+,41+,42+,43?;/m1./s1/i2D3,4D2,6D2,8D2,10D2,12D2,14D2,16D2,19D2,21D2,23D2,25D2,27D2,29D2,31D2; |
InChI Key |
NPOZNLWSCICHRX-RPQWZNENSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC[C@H](COP(=O)(O)OC1[C@H]([C@H](C([C@H]([C@@H]1O)O)O)O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC.N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCC=CCCCCCCCC.N |
Origin of Product |
United States |
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